Cas no 87299-64-7 (Ethyl 5-sulfamoylfuran-2-carboxylate)

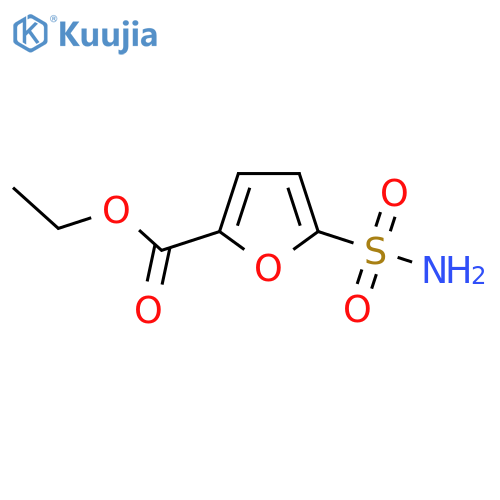

87299-64-7 structure

商品名:Ethyl 5-sulfamoylfuran-2-carboxylate

Ethyl 5-sulfamoylfuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-sulfamoylfuran-2-carboxylate

- ChemDiv2_000745

- Oprea1_123715

- HMS1371B19

- ethyl 5-(aminosulfonyl)-2-furoate

- 5-Sulfamoyl-furan-2-carboxylic acid ethyl ester

- Ethyl 5-sulfamoylfuran-2-carboxylate

-

- MDL: MFCD03017268

- インチ: 1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11)

- InChIKey: QMZFVLHEHUPKBC-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(C(=O)OCC)O1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 307

- トポロジー分子極性表面積: 108

Ethyl 5-sulfamoylfuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543534-1g |

Ethyl 5-sulfamoylfuran-2-carboxylate; . |

87299-64-7 | 1g |

€1062.20 | 2024-04-16 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-1g |

5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |

87299-64-7 | 97% | 1g |

¥8569.06 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-100mg |

5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |

87299-64-7 | 97% | 100mg |

¥2841.78 | 2025-01-20 | |

| abcr | AB543534-250 mg |

Ethyl 5-sulfamoylfuran-2-carboxylate; . |

87299-64-7 | 250MG |

€450.50 | 2022-07-28 | ||

| Enamine | EN300-22456433-0.25g |

ethyl 5-sulfamoylfuran-2-carboxylate |

87299-64-7 | 95% | 0.25g |

$1447.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-1g |

5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |

87299-64-7 | 97% | 1g |

8310.82CNY | 2021-05-08 | |

| abcr | AB543534-1 g |

Ethyl 5-sulfamoylfuran-2-carboxylate; . |

87299-64-7 | 1g |

€1,057.80 | 2022-07-28 | ||

| Enamine | EN300-22456433-10g |

ethyl 5-sulfamoylfuran-2-carboxylate |

87299-64-7 | 10g |

$6758.0 | 2023-09-15 | ||

| 1PlusChem | 1P01K4MK-250mg |

5-Sulfamoyl-furan-2-carboxylicacidethylester |

87299-64-7 | 97% | 250mg |

$319.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1003967-1g |

ethyl 5-sulfamoylfuran-2-carboxylate |

87299-64-7 | 95% | 1g |

$700 | 2024-07-24 |

Ethyl 5-sulfamoylfuran-2-carboxylate 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

87299-64-7 (Ethyl 5-sulfamoylfuran-2-carboxylate) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:87299-64-7)Ethyl 5-sulfamoylfuran-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):2655.0